molecular formula C9H6BrNOS3 B14404844 4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-21-8

4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one

Cat. No.: B14404844
CAS No.: 89570-21-8
M. Wt: 320.3 g/mol
InChI Key: BETWOPLUOSGXEI-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfanylidene group, and a dithiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves multiple steps. One common method starts with the bromination of a phenylmethyl compound to introduce the bromine atom. This is followed by the formation of the dithiazolidinone ring through a series of reactions involving sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can bind to hydrophobic pockets in proteins, while the dithiazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a bromophenyl group and a dithiazolidinone ring. This structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

89570-21-8

Molecular Formula

C9H6BrNOS3

Molecular Weight

320.3 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C9H6BrNOS3/c10-7-3-1-6(2-4-7)5-11-8(12)14-15-9(11)13/h1-4H,5H2

InChI Key

BETWOPLUOSGXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)SSC2=S)Br

Origin of Product

United States

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